Cas no 115377-93-0 (2-(Methoxymethoxy)phenylboronic acid)

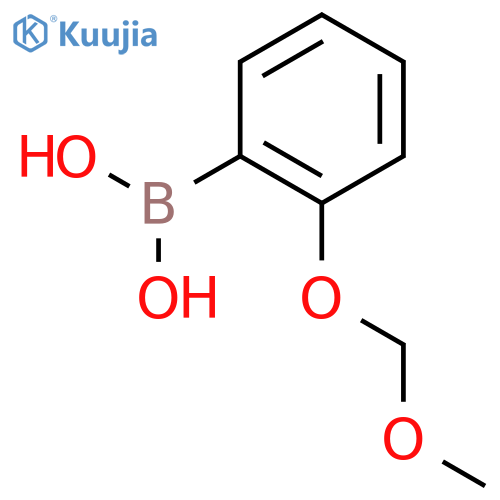

115377-93-0 structure

商品名:2-(Methoxymethoxy)phenylboronic acid

CAS番号:115377-93-0

MF:C8H11BO4

メガワット:181.981542825699

MDL:MFCD10566597

CID:839171

PubChem ID:10888556

2-(Methoxymethoxy)phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Methoxymethoxy)phenylboronic acid

- B-[2-(methoxymethoxy)phenyl]Boronic acid

- Boronic acid, [2-(methoxymethoxy)phenyl]-

- [2-(Methoxymethoxy)phenyl]boronic acid

- DTXSID80447196

- 2-(Methoxymethoxy)phenylboronicacid

- AKOS006304553

- 115377-93-0

- SCHEMBL3654163

- Boronic acid, B-[2-(methoxymethoxy)phenyl]-

- MFCD10566597

- SY104605

- D71361

- SPJBOWONADYEPF-UHFFFAOYSA-N

- CS-0134705

- (2-(Methoxymethoxy)phenyl)boronic acid

- DA-35243

- AS-55631

-

- MDL: MFCD10566597

- インチ: InChI=1S/C8H11BO4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5,10-11H,6H2,1H3

- InChIKey: SPJBOWONADYEPF-UHFFFAOYSA-N

- ほほえんだ: COCOC1=CC=CC=C1B(O)O

計算された属性

- せいみつぶんしりょう: 182.07500

- どういたいしつりょう: 182.0750390g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- 密度みつど: 1.19

- PSA: 58.92000

- LogP: -0.65090

2-(Methoxymethoxy)phenylboronic acid セキュリティ情報

2-(Methoxymethoxy)phenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

2-(Methoxymethoxy)phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB309831-1 g |

2-(Methoxymethoxy)phenylboronic acid, 96%; . |

115377-93-0 | 96% | 1g |

€93.00 | 2023-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M83100-5g |

(2-(Methoxymethoxy)phenyl)boronic acid |

115377-93-0 | 5g |

¥1180.0 | 2021-09-08 | ||

| Alichem | A019063992-500mg |

2-(Methoxymethoxy)phenylboronic acid |

115377-93-0 | 95% | 500mg |

$980.00 | 2023-09-04 | |

| Chemenu | CM135513-5g |

2-(Methoxymethoxy)phenylboronic acid |

115377-93-0 | 95% | 5g |

$91 | 2023-01-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205345-100g |

(2-(Methoxymethoxy)phenyl)boronic acid |

115377-93-0 | 98% | 100g |

¥3822.00 | 2024-08-09 | |

| Aaron | AR000HD1-1g |

Boronic acid, B-[2-(methoxymethoxy)phenyl]- |

115377-93-0 | 98% | 1g |

$10.00 | 2025-01-20 | |

| Aaron | AR000HD1-25g |

Boronic acid, B-[2-(methoxymethoxy)phenyl]- |

115377-93-0 | 98% | 25g |

$104.00 | 2025-01-20 | |

| abcr | AB309831-100g |

2-(Methoxymethoxy)phenylboronic acid, 96%; . |

115377-93-0 | 96% | 100g |

€386.90 | 2025-03-19 | |

| Apollo Scientific | OR360202-500g |

2-(Methoxymethoxy)phenylboronic acid |

115377-93-0 | 95% | 500g |

£2803.00 | 2025-02-19 | |

| 1PlusChem | 1P000H4P-5g |

Boronic acid, B-[2-(methoxymethoxy)phenyl]- |

115377-93-0 | 95% | 5g |

$20.00 | 2025-02-18 |

2-(Methoxymethoxy)phenylboronic acid 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

115377-93-0 (2-(Methoxymethoxy)phenylboronic acid) 関連製品

- 162662-27-3((4-(Methoxymethoxy)phenyl)boronic acid)

- 361456-68-0((2H-1,3-benzodioxol-4-yl)boronic acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:115377-93-0)2-(Methoxymethoxy)phenylboronic acid

清らかである:99%

はかる:100g

価格 ($):339.0